molecular formula C5H12ClNO2 B15344314 3-Hydroxylamino-3-methyl-2-butanone hydrochloride CAS No. 89686-16-8

3-Hydroxylamino-3-methyl-2-butanone hydrochloride

Cat. No.: B15344314
CAS No.: 89686-16-8
M. Wt: 153.61 g/mol
InChI Key: FOQXYCCTPITPHQ-UHFFFAOYSA-N
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Description

3-Hydroxylamino-3-methyl-2-butanone hydrochloride is an organic compound with the molecular formula C5H12ClNO2. It is a derivative of 3-hydroxy-3-methyl-2-butanone, where the hydroxyl group is replaced by a hydroxylamino group.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Hydroxylamino-3-methyl-2-butanone hydrochloride typically involves the reaction of 3-hydroxy-3-methyl-2-butanone with hydroxylamine hydrochloride under acidic conditions. The reaction proceeds as follows: [ \text{(CH}_3\text{)}_2\text{C(OH)COCH}_3 + \text{NH}_2\text{OH} \cdot \text{HCl} \rightarrow \text{(CH}_3\text{)}_2\text{C(NHOH)COCH}_3 \cdot \text{HCl} ]

Industrial Production Methods

the general approach would involve scaling up the laboratory synthesis process, ensuring the reaction conditions are optimized for higher yields and purity .

Chemical Reactions Analysis

Types of Reactions

3-Hydroxylamino-3-methyl-2-butanone hydrochloride can undergo various chemical reactions, including:

    Oxidation: The hydroxylamino group can be oxidized to form nitroso or nitro derivatives.

    Reduction: The carbonyl group can be reduced to form alcohols.

    Substitution: The hydroxylamino group can participate in substitution reactions to form different derivatives.

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

3-Hydroxylamino-3-methyl-2-butanone hydrochloride has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential role in biochemical pathways and as a probe for studying enzyme mechanisms.

    Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.

    Industry: Utilized in the development of new materials and chemical processes

Mechanism of Action

The mechanism of action of 3-Hydroxylamino-3-methyl-2-butanone hydrochloride involves its interaction with various molecular targets. The hydroxylamino group can form hydrogen bonds and participate in redox reactions, influencing biochemical pathways. The compound’s effects are mediated through its interaction with enzymes and other proteins, altering their activity and function .

Comparison with Similar Compounds

Similar Compounds

    3-Hydroxy-3-methyl-2-butanone: The parent compound, lacking the hydroxylamino group.

    3-Nitroso-3-methyl-2-butanone: An oxidized derivative.

    3-Amino-3-methyl-2-butanone: A reduced derivative.

Uniqueness

3-Hydroxylamino-3-methyl-2-butanone hydrochloride is unique due to the presence of both a hydroxylamino group and a carbonyl group, allowing it to participate in a wide range of chemical reactions. This dual functionality makes it a versatile compound for various applications in research and industry .

Properties

CAS No.

89686-16-8

Molecular Formula

C5H12ClNO2

Molecular Weight

153.61 g/mol

IUPAC Name

3-(hydroxyamino)-3-methylbutan-2-one;hydrochloride

InChI

InChI=1S/C5H11NO2.ClH/c1-4(7)5(2,3)6-8;/h6,8H,1-3H3;1H

InChI Key

FOQXYCCTPITPHQ-UHFFFAOYSA-N

Canonical SMILES

CC(=O)C(C)(C)NO.Cl

Origin of Product

United States

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